molecular formula C11H11NS2 B13084706 4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13084706
M. Wt: 221.3 g/mol
InChI Key: SMNWRRBNTQLLLJ-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features both thiophene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its combination of thiophene and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

4-thiophen-3-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H11NS2/c1-4-12-11(8-2-5-13-7-8)9-3-6-14-10(1)9/h2-3,5-7,11-12H,1,4H2

InChI Key

SMNWRRBNTQLLLJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CSC=C3

Origin of Product

United States

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